molecular formula C24H24FN5O4 B2941427 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1185108-53-5

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2941427
CAS No.: 1185108-53-5
M. Wt: 465.485
InChI Key: VOLYEJYMENGKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure includes:

  • 1-Ethyl and 3-methyl substituents on the pyrazolo-pyrimidine core, which enhance metabolic stability .
  • A 4-fluorobenzyl group at position 6, likely influencing target binding specificity through hydrophobic interactions and halogen bonding .
  • An N-(2-methoxyphenyl)acetamide side chain, where the 2-methoxy group may modulate solubility and receptor affinity compared to other positional isomers .

The compound’s molecular weight is 449.5 g/mol (C₂₄H₂₄FN₅O₃), with a polar surface area conducive to membrane permeability . While its exact biological targets remain under investigation, analogs in this structural class have shown activity in kinase inhibition and anti-inflammatory pathways .

Properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O4/c1-4-30-22-21(15(2)27-30)28(14-20(31)26-18-7-5-6-8-19(18)34-3)24(33)29(23(22)32)13-16-9-11-17(25)12-10-16/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLYEJYMENGKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that belongs to the pyrazolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Characteristics

  • Molecular Formula : C25H26FN5O3
  • Molecular Weight : 463.5 g/mol
  • CAS Number : 1357705-04-4

Structural Features

The compound features a pyrazolo-pyrimidine core with various substituents that may influence its biological activity. The presence of an acetamide moiety and a fluorobenzyl group are particularly noteworthy due to their potential interactions in biological systems.

Anticancer Activity

Research has indicated that pyrazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit key enzymes involved in cancer cell proliferation. Notably, it targets Polo-like kinase 1 (Plk1) , a protein crucial for mitosis and often overexpressed in cancers. Inhibitors of Plk1 have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells while sparing normal cells, thus reducing potential side effects associated with traditional chemotherapeutics .

Antimicrobial Activity

The compound's structural similarity to other known antimicrobial agents suggests potential efficacy against various pathogens. Studies have demonstrated that derivatives of pyrazolopyrimidine exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a related compound was found to exert moderate activity against Staphylococcus aureus and high activity against Serratia marcescens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, compounds within this class have been reported to possess anti-inflammatory effects. This is particularly relevant for conditions characterized by chronic inflammation, where such compounds may provide therapeutic benefits by modulating inflammatory pathways .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of Polo-like kinase 1 (Plk1)
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of inflammatory pathways

Study on Anticancer Efficacy

In a study published in Nature Communications, researchers evaluated the anticancer effects of pyrazolopyrimidine derivatives, including our compound of interest. The study reported that the compound significantly inhibited tumor growth in xenograft models while demonstrating a favorable safety profile .

Evaluation of Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of various pyrazolopyrimidine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and pharmacological implications of the target compound with its closest analogs:

Compound Name / ID Core Structure Position 6 Substituent Acetamide Side Chain Key Differences & Implications
Target Compound Pyrazolo[4,3-d]pyrimidine 4-Fluorobenzyl N-(2-methoxyphenyl) Reference standard; 2-methoxy group may enhance CNS penetration due to reduced polarity .
2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Pyrazolo[4,3-d]pyrimidine 4-Methoxybenzyl Sulfanyl linker; N-(4-fluorophenyl) Sulfur substitution increases electrophilicity, potentially altering target selectivity .
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Pyrazolo[4,3-d]pyrimidine 4-Fluorobenzyl N-(4-methoxyphenyl) 4-Methoxy vs. 2-methoxy: Altered π-π stacking with aromatic residues in binding pockets .
N-Benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide Pyrazolo[4,3-d]pyrimidine 4-Fluorobenzyl N-Benzyl Benzyl group increases lipophilicity, potentially reducing aqueous solubility .
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Pyrazolo[3,4-d]pyrimidine (isomer) Phenyl N-linked pyrazole Isomeric core alters hydrogen-bonding patterns; phenyl substituent reduces halogen interactions .

Gene Expression and Mechanistic Divergence

Studies indicate that even structurally similar compounds (Tanimoto coefficient >0.85) share significant gene expression profiles in only ~20% of cases, highlighting context-dependent bioactivity . For example:

  • Target Compound vs. 4-Methoxybenzyl Analog : Despite 85% structural similarity, transcriptome analysis reveals divergent effects on inflammatory pathways (e.g., TNF-α suppression in the target compound vs. NF-κB modulation in the analog) .
  • Role of Substituent Position : The 2-methoxy vs. 4-methoxy substitution in the acetamide side chain correlates with differential regulation of pain-associated genes (e.g., TRPV1) in neuropharmacology models .

Predictive Tools and Chemoinformatics

Platforms like ChemMapper enable rapid comparison of 3D structural similarity and predict bioactivity for novel analogs . For the target compound:

  • Top Matches : Include PDE5 inhibitors and serotonin receptor ligands, aligning with its pyrazolo-pyrimidine scaffold .
  • Scaffold Hopping : Replacement of the pyrimidine core with indazole (as in ) reduces off-target effects but lowers potency against kinases .

Q & A

Q. How can researchers determine the purity and structural integrity of this compound during synthesis?

Methodological Answer:

  • Chromatographic Techniques : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity, referencing retention time against a standard. For structural confirmation, employ 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions, particularly the 4-fluorobenzyl and 2-methoxyphenyl groups. Mass spectrometry (HRMS) validates the molecular ion peak [M+H]+^+ against the theoretical molecular formula (e.g., C22_{22}H21_{21}FN4_4O4_4) .
  • X-ray Crystallography : If crystalline, single-crystal X-ray diffraction resolves bond angles and stereochemistry, as demonstrated in structurally analogous pyrazolo-pyrimidine derivatives .

Q. What strategies optimize synthetic yield for this compound?

Methodological Answer:

  • Design of Experiments (DOE) : Apply fractional factorial designs to screen critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error approaches .
  • Microwave-Assisted Synthesis : For cyclization steps, microwave irradiation (e.g., 100–150°C, 30 min) enhances reaction efficiency compared to conventional reflux .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyrazolo[4,3-d]pyrimidine core’s hydrogen-bonding potential and the 4-fluorobenzyl group’s hydrophobic interactions .
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates electrostatic potential maps to optimize substituent polarity and electron distribution .

Q. How should researchers resolve contradictions in biological activity data across assay platforms?

Methodological Answer:

  • Orthogonal Assay Validation : Compare results from enzyme inhibition assays (e.g., fluorescence-based vs. radiometric) to rule out assay-specific artifacts. Statistical tools like Bland-Altman analysis quantify inter-assay variability .
  • Metabolic Stability Screening : Use liver microsomes (human/rat) to assess if discrepancies arise from compound instability in certain buffers or matrices .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure real-time binding kinetics. Analyze the 2-methoxyphenyl acetamide group’s role in membrane permeability .
  • Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions using GROMACS to predict passive diffusion rates and efflux pump susceptibility .

Experimental Design & Data Analysis

Q. How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation via UPLC-PDA and identify degradation products using LC-MS/MS .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C) .

Q. How can AI enhance reaction optimization for scaled-up synthesis?

Methodological Answer:

  • Machine Learning (ML) Workflows : Train ML models on historical reaction data (e.g., yields, solvents, catalysts) to predict optimal conditions. Tools like COMSOL Multiphysics integrate reaction kinetics with AI-driven parameter tuning .
  • Real-Time Process Analytics : Implement in-line FTIR or Raman spectroscopy for feedback-controlled synthesis, adjusting variables dynamically to maintain yield and purity .

Handling Contradictory Data

Q. How to address inconsistencies in cytotoxicity profiles across cell lines?

Methodological Answer:

  • Transcriptomic Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes (e.g., CYP3A4). Validate via siRNA knockdown .
  • 3D Spheroid Models : Compare 2D monolayer IC50_{50} values with 3D spheroids to assess if tumor microenvironment factors (e.g., hypoxia) alter efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.